molecular formula C22H18FN3O B5190705 7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL

7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL

Cat. No.: B5190705
M. Wt: 359.4 g/mol
InChI Key: QFWYBZBGLVKJGT-UHFFFAOYSA-N
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Description

7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL is a complex organic compound with a molecular formula of C22H18FN3O and a molecular weight of 359.396 g/mol . This compound is characterized by the presence of a fluorophenyl group, a methyl-pyridyl group, and a quinolinol moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorophenyl group.

    Pyridyl Group Introduction:

    Quinolinol Formation: The final step involves the formation of the quinolinol moiety through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-{(4-CHLOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL
  • 7-{(4-BROMOPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL
  • 7-{(4-IODOPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL

Uniqueness

The presence of the fluorophenyl group in 7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

7-[(4-fluorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c1-14-4-2-6-19(25-14)26-20(16-7-10-17(23)11-8-16)18-12-9-15-5-3-13-24-21(15)22(18)27/h2-13,20,27H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWYBZBGLVKJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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